
Monuril
Overview
Description
Monuril, whose active ingredient is fosfomycin trometamol, is a broad-spectrum antibiotic primarily used to treat uncomplicated urinary tract infections. It is known for its effectiveness against a wide range of bacteria, including multidrug-resistant strains. This compound works by inhibiting an early stage of bacterial cell wall synthesis, making it a crucial tool in combating bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fosfomycin trometamol is synthesized through a multi-step chemical process. The key steps involve the reaction of epichlorohydrin with phosphorous acid to form (1R,2S)-(1,2-epoxypropyl)phosphonic acid. This intermediate is then reacted with tromethamine to produce fosfomycin trometamol .
Industrial Production Methods: Industrial production of fosfomycin trometamol involves large-scale chemical synthesis under controlled conditions. The process ensures high purity and yield of the final product. The synthesis is typically carried out in stainless steel reactors, with precise control over temperature, pressure, and reaction time to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: Monuril undergoes various chemical reactions, including:
Oxidation: Fosfomycin can be oxidized under specific conditions, although this is not a common reaction in its therapeutic use.
Reduction: Reduction reactions are not typically associated with fosfomycin.
Substitution: Fosfomycin can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products Formed: The primary product of fosfomycin reactions is the formation of its active form, which inhibits bacterial cell wall synthesis. Other products depend on the specific reagents and conditions used in the reactions .
Scientific Research Applications
Monuril has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the mechanisms of bacterial cell wall synthesis inhibition.
Biology: Investigated for its effects on bacterial growth and resistance mechanisms.
Medicine: Widely used to treat urinary tract infections and studied for its potential in treating other bacterial infections.
Industry: Employed in the development of new antibiotics and antibacterial agents.
Mechanism of Action
Monuril exerts its effects by irreversibly inhibiting an early stage of bacterial cell wall synthesis. It targets the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), which is essential for the production of peptidoglycan, a critical component of the bacterial cell wall. By inhibiting this enzyme, fosfomycin prevents the formation of the cell wall, leading to bacterial cell death .
Comparison with Similar Compounds
Phosphomycin: Another name for fosfomycin, used interchangeably.
Phosphonomycin: A similar compound with a slightly different chemical structure.
Fosfomycin Tromethamine: The tromethamine salt form of fosfomycin, used in Monuril.
Uniqueness: this compound is unique due to its broad-spectrum activity and effectiveness against multidrug-resistant bacteria. Its ability to inhibit an early stage of cell wall synthesis sets it apart from other antibiotics that target later stages or different pathways. Additionally, its oral bioavailability and single-dose regimen make it a convenient and effective treatment option for urinary tract infections .
Properties
IUPAC Name |
[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]azanium;hydroxy-[(2R,3S)-3-methyloxiran-2-yl]phosphinate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO3.C3H7O4P/c5-4(1-6,2-7)3-8;1-2-3(7-2)8(4,5)6/h6-8H,1-3,5H2;2-3H,1H3,(H2,4,5,6)/t;2-,3+/m.0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJIMDIBFFHQDW-LMLSDSMGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)P(=O)(O)[O-].C(C(CO)(CO)[NH3+])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](O1)P(=O)(O)[O-].C(C(CO)(CO)[NH3+])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18NO7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


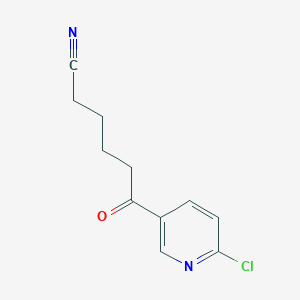
![potassium;trifluoro-[4-(hydroxymethyl)phenyl]boranuide](/img/structure/B7907824.png)
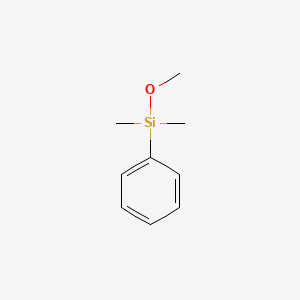

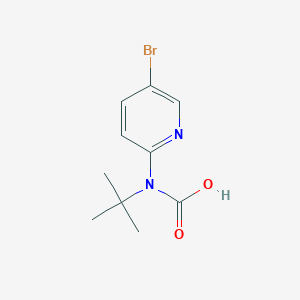
![HOTU; O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium hexafluorophosphate](/img/structure/B7907850.png)
![calcium;(2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioate](/img/structure/B7907851.png)
![2-ethoxy-3-[[4-[2-(5-oxo-2H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid](/img/structure/B7907863.png)
![(7S,9S)-7-[(2S,4R,5S,6R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride](/img/structure/B7907870.png)
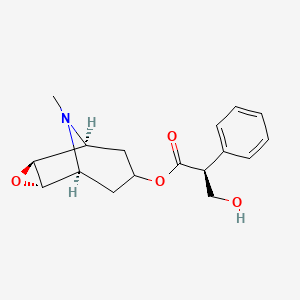
![(5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B7907886.png)
![cis-Bromo-ester [cis-2-(2,4-Dichlorophenyl)-2-bromomethyl-4-(benzoyloxy)-methyl-1,3-dioxalane]](/img/structure/B7907890.png)
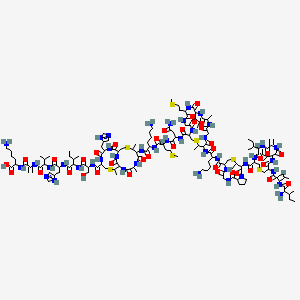
![(2R,3R,4R,5S)-2-[(7S)-4-amino-2-fluoro-7H-pyrrolo[3,2-d]pyrimidin-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B7907899.png)
